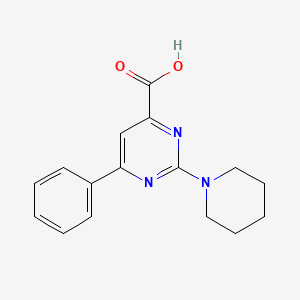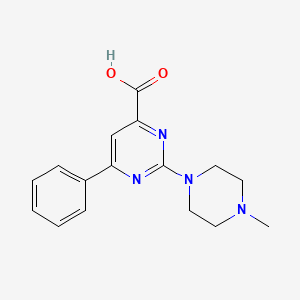
Potassium 2-amino-1,3-benzothiazole-6-carboxylate
Descripción general
Descripción
Potassium 2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound with the CAS Number: 1017488-71-9 . It has a molecular weight of 232.3 and is a solid in its physical form .
Synthesis Analysis
The synthesis of benzothiazoles, including this compound, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6N2O2S.K/c9-8-10-5-2-1-4 (7 (11)12)3-6 (5)13-8;/h1-3H, (H2,9,10) (H,11,12);/q;+1/p-1 . The InChI key is PUHVJZUDWJGXCF-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 232.3 .Aplicaciones Científicas De Investigación
Antidiabetic Activity
Compounds derived from 1,3-benzothiazole, similar in structure to Potassium 2-amino-1,3-benzothiazole-6-carboxylate, have been studied for their antidiabetic properties. N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated in a non-insulin-dependent diabetes mellitus rat model, where several compounds showed significant plasma glucose level reduction. These compounds were also assessed as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors, which might explain their mechanism of action in antidiabetic activity (Moreno-Díaz et al., 2008).
Cardiovascular Applications
Another study explored the potential of benzothiazole derivatives, related to this compound, in cardiovascular applications. Specifically, compounds were identified that significantly potentiate endothelium-derived hyperpolarizing factor-mediated dilations and lower blood pressure in normotensive and hypertensive models, suggesting a role in treating hypertension (Sankaranarayanan et al., 2009).
Neuroprotective Effects
Riluzole, a drug known for its inhibitory effect on glutamatergic transmission, has shown significant neuroprotective and anti-allodynic effects in neuropathic pain models. Its potential to enhance inhibitory synaptic transmission suggests possible therapeutic applications in conditions involving altered synaptic transmission, such as chronic pain or neurodegenerative diseases (Taiji et al., 2021).
Diuretic Activity
A series of new benzothiazole sulfonamides containing a quinoxaline ring system were synthesized and showed promising in vivo diuretic activity. One compound, in particular, emerged as a lead diuretic compound, exceeding the efficacy of reference drugs like acetazolamide, highlighting the potential of benzothiazole derivatives in renal and cardiovascular therapies (Husain et al., 2016).
Alzheimer's Disease Imaging
Benzothiazole derivatives have been evaluated as positron emission tomography (PET) imaging agents for amyloid plaques in Alzheimer's disease. High binding affinities to Abeta plaques and promising in vivo properties indicate their potential for early diagnosis and monitoring of Alzheimer's disease progression (Serdons et al., 2009).
Mecanismo De Acción
Target of Action
Potassium 2-amino-1,3-benzothiazole-6-carboxylate, also known as KBTX, primarily targets voltage-dependent calcium channels . These channels play a crucial role in regulating the influx of calcium ions (Ca2+) into cells, which is essential for various cellular functions such as muscle contraction, neurotransmitter release, and cell signaling .
Mode of Action
KBTX acts as a channel blocker for voltage-dependent calcium channels . By binding to these channels, KBTX inhibits their function, leading to a decrease in the influx of Ca2+ into the cell . This results in a decrease of cytosolic Ca2+ levels .
Biochemical Pathways
The primary biochemical pathway affected by KBTX is the calcium signaling pathway . By blocking the voltage-dependent calcium channels, KBTX disrupts the normal flow of Ca2+ into the cell, thereby affecting the calcium signaling pathway . This can have downstream effects on various cellular processes that rely on calcium signaling, including muscle contraction, neurotransmitter release, and cell signaling .
Result of Action
The primary result of KBTX’s action is a decrease in cytosolic Ca2+ levels . This can affect various cellular processes that rely on calcium signaling, potentially leading to changes in muscle contraction, neurotransmitter release, and cell signaling . The drug also inhibits the activity of sodium channels and modulates potassium channels, which may be responsible for its physiological effects .
Análisis Bioquímico
Biochemical Properties
Potassium 2-amino-1,3-benzothiazole-6-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to block voltage-dependent calcium channels, leading to a decrease in cytosolic calcium levels . Additionally, it inhibits the activity of sodium channels and modulates potassium channels, which may be responsible for its physiological effects . These interactions highlight the compound’s potential in regulating ion channel activities and influencing cellular signaling pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By blocking voltage-dependent calcium channels, it reduces cytosolic calcium levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit sodium channels and modulate potassium channels further influences cell function, potentially affecting processes such as neurotransmission, muscle contraction, and hormone secretion . These cellular effects underscore the compound’s potential in modulating critical physiological functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with ion channels and other biomolecules. By binding to voltage-dependent calcium channels, the compound blocks the influx of calcium ions, leading to a decrease in cytosolic calcium levels . This inhibition can affect various downstream signaling pathways and cellular processes. Additionally, the compound’s modulation of sodium and potassium channels further influences ion homeostasis and cellular function . These molecular interactions highlight the compound’s potential in regulating ion channel activities and influencing cellular physiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on ion channels over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound may also result in changes in cellular function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s inhibitory effects on ion channels are dose-dependent, with higher doses resulting in more pronounced effects . High doses of the compound may also lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with ion channels and other biomolecules can influence metabolic flux and metabolite levels, potentially affecting cellular energy production and other metabolic processes . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular physiology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, potentially influencing its overall efficacy and safety.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
potassium;2-amino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.K/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHVJZUDWJGXCF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




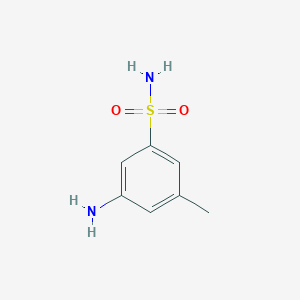

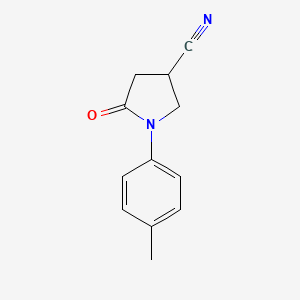
![1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B3073356.png)
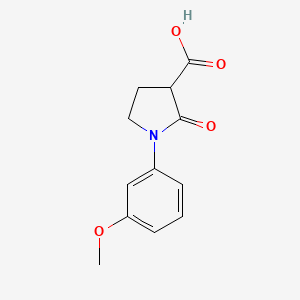
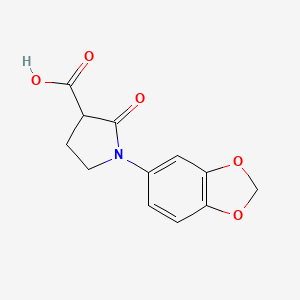


![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3073390.png)
![{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3073391.png)
